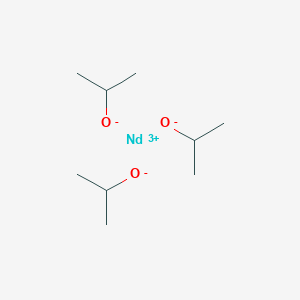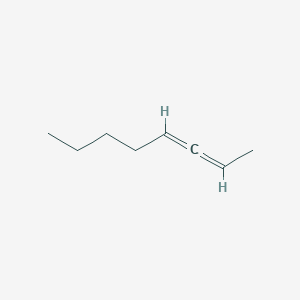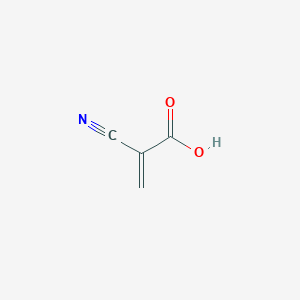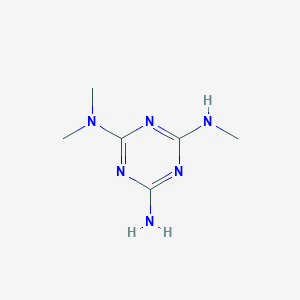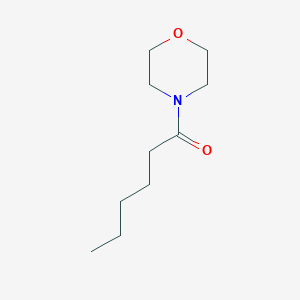
Morpholine, 4-(1-oxohexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-(1-oxohexyl)- is a synthetic compound that is widely used in scientific research. It is a cyclic amine that has a six-membered ring with an oxygen atom and a nitrogen atom. The compound is also known as 4-(1-oxohexyl)morpholine or morpholine, 4-(hexanoyl)-. It has a molecular formula of C10H19NO2 and a molecular weight of 185.26 g/mol.
Wirkmechanismus
Morpholine, 4-(1-oxohexyl)- has a unique mechanism of action. It is known to inhibit the activity of acyl-CoA: cholesterol acyltransferase (ACAT), which is an enzyme that is involved in the biosynthesis of cholesterol esters. The inhibition of ACAT leads to a decrease in the formation of cholesterol esters, which can be beneficial in the treatment of various diseases such as atherosclerosis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of morpholine, 4-(1-oxohexyl)- have been extensively studied. The compound has been shown to decrease the levels of cholesterol esters in various tissues such as the liver and the intestine. It has also been shown to decrease the levels of triglycerides in the blood. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Morpholine, 4-(1-oxohexyl)- has several advantages and limitations for lab experiments. One of the advantages is that it is a stable compound that can be easily synthesized and purified. Additionally, the compound has a well-defined mechanism of action, which makes it a useful tool for studying various biological processes. However, one of the limitations is that the compound can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of morpholine, 4-(1-oxohexyl)- in scientific research. One of the directions is the development of new compounds based on the structure of morpholine, 4-(1-oxohexyl)- that have improved pharmacological properties. Another direction is the use of the compound in the development of new therapies for diseases such as atherosclerosis and cancer. Finally, the compound can be used in the study of various biological processes such as lipid metabolism and inflammation.
Conclusion:
In conclusion, morpholine, 4-(1-oxohexyl)- is a synthetic compound that has various applications in scientific research. It is commonly used as a building block in the synthesis of various compounds and as a reagent in organic synthesis reactions. The compound has a unique mechanism of action and has been shown to have several biochemical and physiological effects. While the compound has several advantages and limitations for lab experiments, there are several future directions for its use in scientific research.
Synthesemethoden
Morpholine, 4-(1-oxohexyl)- can be synthesized using various methods. One of the most common methods is the reaction of morpholine with hexanoyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified by various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-(1-oxohexyl)- has various applications in scientific research. It is commonly used as a building block in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and surfactants. The compound is also used as a reagent in organic synthesis reactions.
Eigenschaften
CAS-Nummer |
17598-10-6 |
|---|---|
Produktname |
Morpholine, 4-(1-oxohexyl)- |
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
1-morpholin-4-ylhexan-1-one |
InChI |
InChI=1S/C10H19NO2/c1-2-3-4-5-10(12)11-6-8-13-9-7-11/h2-9H2,1H3 |
InChI-Schlüssel |
ADAOWDCHNZQKDI-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)N1CCOCC1 |
Kanonische SMILES |
CCCCCC(=O)N1CCOCC1 |
Andere CAS-Nummern |
17598-10-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)
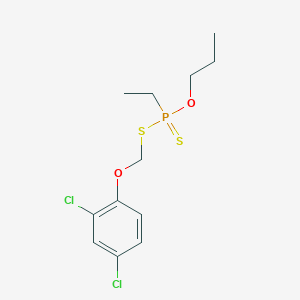
![2-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B100859.png)
![Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride](/img/structure/B100861.png)
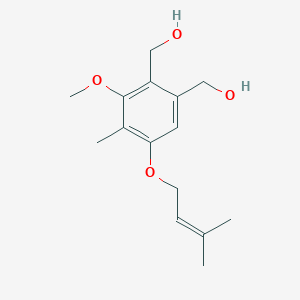
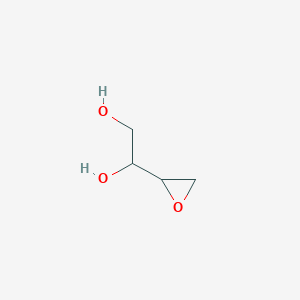
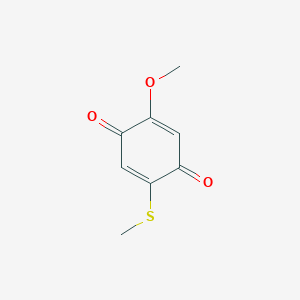
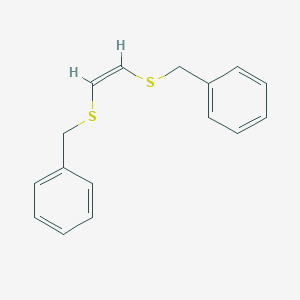
![3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-](/img/structure/B100871.png)
